

Application Notes and Protocols for PV1115 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PV1115 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Dysregulation of the Chk2 signaling cascade is implicated in various cancers, making it an attractive therapeutic target. High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel Chk2 inhibitors like **PV1115**. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate **PV1115** and other potential Chk2 inhibitors.

Quantitative Data Summary

The selectivity of a kinase inhibitor is a crucial parameter in drug discovery. **PV1115** has demonstrated high potency and selectivity for Chk2 over other related kinases.

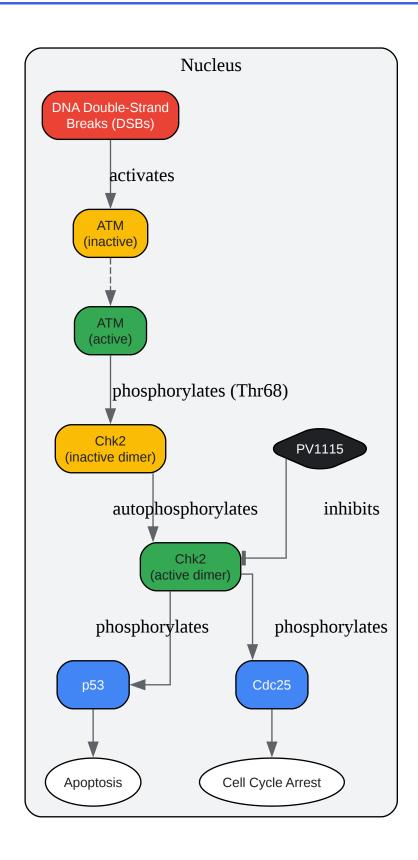
Compound	Target	IC50 (nM)	Selectivity vs. Chk1	Selectivity vs. RSK2
PV1115	Chk2	0.14	> 470,000-fold	> 714,000-fold
PV1115	Chk1	66,000	-	-
PV1115	RSK2	>100,000	-	-



Signaling Pathway

The Ataxia-Telangiectasia Mutated (ATM)-Chk2 signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates Chk2 at Threonine 68. This initiates Chk2 dimerization and autophosphorylation, leading to its full activation. Activated Chk2 then phosphorylates a range of downstream substrates, including the p53 tumor suppressor and Cdc25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis. [2][3][4][5][6] **PV1115** exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets.[1][7]





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Diagram 1: ATM-Chk2 Signaling Pathway Inhibition by PV1115.



Experimental Protocols Biochemical High-Throughput Screening: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening compounds that bind to the ATP-binding site of Chk2.

Materials:

- Chk2 Kinase (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- TR-FRET Dilution Buffer
- PV1115 (as a positive control)
- Compound library
- 384-well, low-volume, black plates
- TR-FRET compatible microplate reader

Procedure:

- Compound Plating: Prepare serial dilutions of PV1115 and the test compounds in DMSO.
 Dispense the compounds into the 384-well plates.
- Kinase/Antibody Mixture Preparation: Dilute the Chk2 kinase and the Eu-anti-GST antibody in the TR-FRET dilution buffer.
- Dispensing Kinase/Antibody Mixture: Add the kinase/antibody mixture to each well of the 384-well plate containing the compounds.
- Tracer Preparation: Dilute the Kinase Tracer 236 in the TR-FRET dilution buffer.



- Dispensing Tracer: Add the diluted tracer to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Plate Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 615 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 Determine the IC50 values by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based High-Throughput Screening: High-Content Analysis of Chk2 Phosphorylation

This assay quantifies the phosphorylation of Chk2 in cells treated with a DNA damaging agent and test compounds.

Materials:

- Human cancer cell line (e.g., U2OS)
- Doxorubicin (DNA damaging agent)
- PV1115 (as a positive control)
- Compound library
- Primary antibody against phosphorylated Chk2 (Thr68)
- Fluorescently labeled secondary antibody
- Hoechst 33342 (nuclear stain)
- 384-well, clear-bottom, black plates
- High-content imaging system

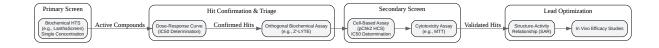
Procedure:



- Cell Seeding: Seed U2OS cells into 384-well plates and incubate overnight.
- Compound Treatment: Treat the cells with serial dilutions of PV1115 or test compounds for 1 hour.
- Induction of DNA Damage: Add doxorubicin to all wells (except negative controls) to a final concentration that induces Chk2 phosphorylation and incubate for 1-2 hours.
- Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
- Immunostaining: Block the cells and then incubate with the primary anti-phospho-Chk2 antibody. Follow this with an incubation with the fluorescently labeled secondary antibody and Hoechst 33342.
- Imaging: Acquire images of the cells using a high-content imaging system.
- Image Analysis: Use image analysis software to identify nuclei (Hoechst stain) and quantify the intensity of the phospho-Chk2 signal within the nucleus.
- Data Analysis: Calculate the percentage of phospho-Chk2 positive cells or the average fluorescence intensity. Determine the IC50 values by plotting the measured response against the compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign aimed at identifying and validating novel Chk2 inhibitors.



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Diagram 2: High-Throughput Screening Workflow for Chk2 Inhibitors.

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